molecular formula C24H17BrClN3O5 B2904996 (E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide CAS No. 522604-03-1

(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide

Katalognummer: B2904996
CAS-Nummer: 522604-03-1
Molekulargewicht: 542.77
InChI-Schlüssel: FUMJOMTUVCGOTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide” is a synthetic acrylamide derivative characterized by a complex aromatic substitution pattern and stereochemical configuration. Its structure includes:

  • A 3-bromo-4-(2-chlorobenzyloxy)-5-methoxyphenyl substituent, which introduces steric bulk and electron-withdrawing effects (Br, Cl) alongside electron-donating methoxy groups.

This compound’s synthesis likely involves cross-coupling or nucleophilic substitution reactions, as seen in analogous acrylamide preparations (e.g., via enolate intermediates or Michael additions) . Its E-configuration is critical for maintaining planarity in the enamide system, influencing molecular recognition and binding interactions .

Eigenschaften

IUPAC Name

(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrClN3O5/c1-33-22-12-15(11-20(25)23(22)34-14-16-4-2-3-5-21(16)26)10-17(13-27)24(30)28-18-6-8-19(9-7-18)29(31)32/h2-12H,14H2,1H3,(H,28,30)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMJOMTUVCGOTL-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Br)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Br)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide is a complex organic molecule that exhibits significant biological activity due to its unique structural features. This article provides a detailed examination of its biological properties, including its synthesis, potential therapeutic applications, and relevant case studies.

Structural Overview

The molecular formula of the compound is C24H17BrClN3O5C_{24}H_{17}BrClN_{3}O_{5} with a molecular weight of approximately 542.77 g/mol. The compound features multiple functional groups, including:

  • Cyano group : CN-C\equiv N
  • Amide linkage : C(=O)N-C(=O)N-
  • Aromatic rings : Substituted with bromine and chlorine atoms.

These structural characteristics suggest potential interactions with various biological targets, which may lead to diverse pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, requiring careful control of reaction conditions to achieve high yields and purity. The general synthetic route includes:

  • Formation of the cyano group through nucleophilic substitution.
  • Coupling reactions involving brominated and chlorinated aromatic precursors.
  • Formation of the amide linkage by reacting an amine with an acyl chloride.

Biological Activity

Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities, such as:

  • Antibacterial Activity
  • Anticancer Properties
  • Anti-inflammatory Effects

Antibacterial Activity

Research has shown that halogenated compounds often exhibit enhanced antibacterial properties. For instance, compounds structurally related to our target compound have been tested against various bacterial strains:

Compound NameMIC (µg/mL)Activity
4-Bromophenylacetic Acid50Anti-inflammatory
2-Chloro-N-(4-nitrophenyl)acetamide25Antibacterial
5-Methoxy-N-(4-nitrophenyl)thiophene12.5Anticancer

The presence of halogen substituents like bromine and chlorine is believed to enhance the interaction with bacterial cell membranes, leading to increased efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Similar derivatives have shown promise in inhibiting cancer cell proliferation. For example, studies have reported that certain brominated phenyl derivatives possess cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

  • Antibacterial Evaluation : In a study evaluating the antibacterial efficacy of pyrrole derivatives, compounds similar to our target exhibited significant activity against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 µg/mL . This suggests that our compound may also possess similar antibacterial properties.
  • Anticancer Screening : Another study highlighted the activity of methoxy-substituted phenyl compounds against breast cancer cell lines, demonstrating IC50 values as low as 10 µM . Given the structural similarities, (E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide may exhibit comparable anticancer activity.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features multiple functional groups, including a cyano group, an amide, and several aromatic rings. Its molecular formula is C24H17BrClN3O5, with a molecular weight of 542.77 g/mol. The presence of halogen atoms (bromine and chlorine) and electron-withdrawing groups enhances its reactivity and biological activity, making it a candidate for various therapeutic applications.

Medicinal Chemistry

The compound's structural characteristics suggest potential biological activities. Preliminary studies indicate that similar compounds exhibit:

  • Anticancer Activity : Compounds with similar structures have shown efficacy against various cancer cell lines. Research indicates that the incorporation of halogen substituents can enhance cytotoxicity by altering the compound's interaction with biological targets.
  • Antimicrobial Properties : The presence of the cyano group and halogens may contribute to antimicrobial activity, making this compound a candidate for further exploration in antibiotic development.

Case Study: Anticancer Activity
A study investigating the cytotoxic effects of structurally related compounds demonstrated that modifications in halogen substitution significantly impacted the inhibition of cancer cell proliferation. The results indicated that brominated derivatives exhibited enhanced activity against breast cancer cell lines compared to their non-brominated counterparts.

Drug Design and Development

Using computer-aided drug design techniques, researchers can predict the biological activities of this compound based on its structural features. Molecular docking studies can help identify potential targets within biological systems, facilitating the development of new therapeutics.

Data Table: Predicted Biological Activities

Activity TypePotential EfficacyReference Study
AnticancerHigh
AntimicrobialModerate
Enzyme InhibitionPotential

Material Science

Due to its unique structural properties, (E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide may find applications in material science, particularly in the development of organic electronic devices or sensors.

Case Study: Organic Electronics
Research has shown that compounds with similar structural motifs can be utilized in organic light-emitting diodes (OLEDs) due to their favorable electronic properties. The incorporation of this compound into polymer matrices could enhance device performance through improved charge transport properties.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Reactivity and Binding

  • The 4-nitrophenyl group offers stronger electron-withdrawing effects than 3-ethoxyphenyl (in furan-based analogs), favoring charge-transfer interactions in supramolecular assemblies .

Stereochemical and Conformational Differences

  • The E-configuration in the title compound ensures optimal conjugation across the enamide system, unlike Z-isomers (e.g., ), which exhibit torsional strain and reduced planarity.
  • Ortho vs.

Physicochemical Properties

  • Solubility: The title compound’s high molecular weight (542.8 g/mol) and polar nitro/cyano groups suggest moderate aqueous solubility, comparable to furan-based analogs but lower than smaller benzamides like 4MNB .
  • Thermal Stability: Bromine and nitro groups may lower thermal stability relative to non-halogenated analogs, as observed in similar halogenated propanamides .

Q & A

Q. What are the optimal synthetic conditions for preparing (E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including bromination, etherification, and amide formation. Key parameters include:
  • Temperature control : Maintain 60–80°C during nitrophenyl coupling to minimize side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMSO) for intermediate steps and ethanol for crystallization .
  • Purity validation : Employ HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to confirm structural integrity and ≥95% purity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and stability?

  • Methodological Answer :
  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆, 400 MHz) to verify substituent positions and stereochemistry. IR spectroscopy (KBr pellet) confirms cyano (~2200 cm⁻¹) and amide (~1650 cm⁻¹) groups .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors degradation under accelerated stability conditions (40°C/75% RH) .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (theoretical m/z = 554.2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability across studies)?

  • Methodological Answer : Contradictions may arise from assay conditions or target specificity. Mitigation strategies include:
  • Standardized protocols : Use identical cell lines (e.g., MCF-7 for anticancer studies) and culture conditions (e.g., 10% FBS, 37°C) .
  • Orthogonal assays : Validate binding affinity via surface plasmon resonance (SPR) alongside enzymatic inhibition assays .
  • Computational cross-check : Perform molecular docking (AutoDock Vina) to compare binding poses with known inhibitors .

Q. What experimental and computational approaches elucidate the compound’s mechanism of action?

  • Methodological Answer :
  • In vitro assays : Measure kinase inhibition (e.g., EGFR, IC₅₀) using fluorescence-based ADP-Glo™ assays .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions (AMBER or GROMACS) over 100 ns to assess stability of binding conformations .
  • Transcriptomics : RNA-seq profiling of treated cancer cells to identify differentially expressed pathways (e.g., apoptosis regulators) .

Q. How can crystallography and hydrogen-bonding analysis improve understanding of its physicochemical properties?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Use SHELXL for structure refinement. Key parameters: Mo Kα radiation (λ = 0.71073 Å), 100 K temperature .
  • Graph set analysis : Classify hydrogen-bonding motifs (e.g., R₂²(8) rings) to predict solubility and stability using Etter’s rules .
  • Thermogravimetric analysis (TGA) : Correlate decomposition temperatures (Td) with crystal packing density .

Methodological Tables

Table 1 : Key Synthetic Steps and Conditions

StepReaction TypeOptimal ConditionsKey Reagents
BrominationElectrophilic Substitution0–5°C, dark conditionsNBS, CCl₄
EtherificationNucleophilic Substitution60°C, K₂CO₃ as base2-chlorobenzyl bromide
Amide CouplingCondensationDMF, EDC/HOBt, rt4-nitroaniline

Table 2 : Recommended Analytical Workflow

TechniquePurposeCritical Parameters
¹H NMR (DMSO-d₆)Confirm E/Z isomerism and substituents400 MHz, δ 7.8–8.2 (nitrophenyl protons)
HPLC-UVPurity assessmentC18 column, 70:30 → 90:10 ACN/H₂O
HR-MSMolecular weight validationESI+, m/z tolerance ≤2 ppm

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.